Nigranoic acid

概要

説明

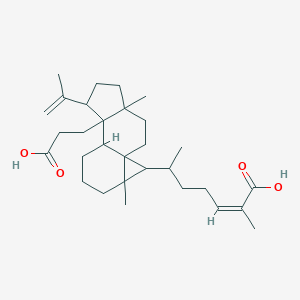

Nigranoic acid is a triterpenoid compound isolated from the plant Schisandra chinensis, which is known for its medicinal properties in traditional Chinese medicine . The compound has a molecular formula of C30H46O4 and a molecular weight of 470.69 g/mol . This compound has been studied for its various biological activities, including its potential protective effects on cerebral ischemia-reperfusion injury .

作用機序

ニグラノ酸は、複数のメカニズムを通じてその効果を発揮します。 ウイルス複製に不可欠なHIV-1逆転写酵素を阻害します . さらに、PARP/AIFシグナル伝達経路を介して神経細胞のアポトーシスをダウンレギュレートすることで、脳を虚血再灌流障害から保護します . これには、PARPの過剰活性化とAIFの核移行の抑制が含まれ、細胞死が減少します .

生化学分析

Biochemical Properties

Nigranoic acid interacts with several biomolecules, notably enzymes such as HIV-1 reverse transcriptase . It inhibits this enzyme, thereby exhibiting anti-HIV activity . The nature of these interactions is likely due to the specific structural features of this compound, which allow it to bind to the active site of the enzyme and inhibit its function .

Cellular Effects

This compound has been shown to have protective effects on brain cells in cerebral ischemia-reperfusion animal models . It influences cell function by downregulating nerve cell apoptosis . This is achieved by preventing the overactivation of Poly (ADP-ribose) polymerase (PARP) and Apoptosis-Inducing Factor (AIF) nuclear translocation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It exerts its effects at the molecular level by binding to enzymes like HIV-1 reverse transcriptase and inhibiting their function . Additionally, it prevents the overactivation of PARP and AIF nuclear translocation, thereby downregulating nerve cell apoptosis .

Temporal Effects in Laboratory Settings

In cerebral ischemia-reperfusion animal models, this compound has been observed to decrease apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA at different time-points

Dosage Effects in Animal Models

In animal models of cerebral ischemia-reperfusion, this compound was administered at a dosage of 1 mg/kg . This dosage significantly decreased apoptosis and the expression levels of AIF protein, PARP protein, and AIF mRNA

準備方法

Synthetic Routes and Reaction Conditions: Nigranoic acid can be isolated from Schisandra chinensis using a combination of macroporous absorption resin column separation and high-speed counter-current chromatography (HSCCC) . The crude extracts obtained from Schisandra chinensis using 70% ethanol are separated on a macroporous resin column and then eluted with a graded ethanol series. The 70% ethanol fraction is used as the sample for separation of the triterpenoids by HSCCC .

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the fruits and stems of Schisandra chinensis. The extraction process typically involves the use of solvents such as ethanol, followed by purification using techniques like column chromatography and HSCCC .

化学反応の分析

反応の種類: ニグラノ酸は、酸化、還元、置換反応など、様々な化学反応を起こします。 HIV-1逆転写酵素を阻害することが示されており、生物活性を高めるための化学修飾の可能性を示唆しています .

一般的な試薬と条件: ニグラノ酸を含む反応で用いられる一般的な試薬には、酸化剤、還元剤、様々な触媒が含まれます。 これらの反応の条件は、通常、化合物の安定性を確保するために、制御された温度とpHレベルで行われます .

生成される主な生成物: ニグラノ酸の反応から生成される主な生成物は、用いられる特定の試薬と条件によって異なります。 例えば、酸化反応は、生物活性を高めた酸化誘導体の生成につながる可能性があります .

科学的研究の応用

化学: 化学分野では、ニグラノ酸は、潜在的な生物活性を有する様々な誘導体を合成するための出発物質として使用されます .

生物学: 生物学研究では、ニグラノ酸は細胞毒性と抗HIV活性を示すことが明らかになっています .

医学: 医学分野では、ニグラノ酸は脳虚血再灌流障害に対する保護効果について研究されてきました。 ポリADPリボースポリメラーゼ (PARP) の阻害とアポトーシス誘導因子 (AIF) の核移行を阻害することで、神経細胞のアポトーシスをダウンレギュレートすることによって作用します .

類似化合物との比較

ニグラノ酸は、五味子種から単離されたイソシザンドロン酸や安呉畏子酸など、他のトリテルペノイド酸に似ています . ニグラノ酸は、抗HIV作用や神経保護作用など、特定の生物活性においてユニークです .

類似化合物のリスト:

- イソシザンドロン酸

- 安呉畏子酸

- コロソリン酸

- カヅリック酸

- ランシフォイック酸A

生物活性

Nigranoic acid, a triterpenoid compound derived from the plant Schisandra chinensis , has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an A-ring-secocycloartene triterpenoid, with the chemical formula and a CAS number of 39111-07-4. Its structure has been elucidated using various spectroscopic techniques, including NMR and mass spectrometry, confirming its unique cycloartene framework.

This compound exhibits multiple biological activities through various mechanisms:

- Neuroprotective Effects : It promotes nitric oxide (NO) production and stimulates the phosphorylation of ERK1/2 via calcium influx. This process enhances the expression of brain-derived neurotrophic factor (BDNF) and c-fos, which are crucial for cognitive functions and neuronal health. Additionally, it protects against cerebral ischemia-reperfusion injury by downregulating apoptosis in nerve cells through the inhibition of poly(ADP-ribose) polymerase (PARP) and preventing apoptosis-inducing factor (AIF) nuclear translocation .

- Antiviral Activity : this compound has shown significant inhibitory effects against HIV reverse transcriptase and polymerase, making it a potential candidate for antiviral therapy .

- Anti-inflammatory Properties : Recent studies indicate that derivatives of this compound function as histone deacetylase (HDAC) inhibitors. These compounds have demonstrated anti-inflammatory effects by blocking the activation of the NLRP3 inflammasome, which is implicated in various inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for this compound and its derivatives:

Neuroprotective Effects

In a study investigating the neuroprotective properties of this compound, researchers found that treatment with this compound significantly reduced neuronal apoptosis in rat models subjected to ischemia-reperfusion injury. The mechanism was linked to the modulation of BDNF and c-fos expression levels, suggesting potential applications in neurodegenerative diseases .

Antiviral Research

This compound's efficacy against HIV was assessed through various assays that demonstrated its ability to inhibit viral replication. The compound's mechanism involves direct interaction with viral enzymes, which could lead to new therapeutic strategies for HIV treatment .

Anti-inflammatory Studies

Recent investigations into this compound derivatives revealed their ability to inhibit HDACs effectively. In vitro studies on macrophage cell lines showed that these compounds could reduce IL-1β production without compromising cell viability. This indicates their potential use in managing inflammatory conditions .

特性

IUPAC Name |

(Z,6R)-6-[(1S,4R,5R,8S,9S,12S,13R)-13-(2-carboxyethyl)-4,8-dimethyl-12-prop-1-en-2-yl-5-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-10-11-24-28(6)14-12-23(20(3)8-7-9-21(4)26(33)34)27(28,5)16-17-30(24)18-29(22,30)15-13-25(31)32/h9,20,22-24H,1,7-8,10-18H2,2-6H3,(H,31,32)(H,33,34)/b21-9-/t20-,22+,23-,24+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFOSFIPGRXARF-BRTULJEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301319075 | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39111-07-4 | |

| Record name | Nigranoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39111-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nigranoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301319075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。